Tilidine, (-)-
Beschreibung
Historical Perspective on Chemical Discovery and Initial Characterization
The chemical discovery and initial characterization of tilidine date back to the late 1960s in Germany. It was developed as a synthetic compound with specific chemical properties that warranted further investigation in the field of organic chemistry patsnap.com.
Early Synthetic Efforts and Developmental Milestones
Early synthetic efforts for tilidine involved the Diels-Alder reaction between 1-N,N-dimethylaminobuta-1,3-diene and ethyl atropate wikipedia.orgwikidoc.org. This reaction yielded a mixture of isomers. A key developmental milestone in the chemical synthesis was the separation of the desired isomers from this mixture wikipedia.orgwikidoc.org. The inactive isomers could be epimerized to the more thermodynamically favored forms through processes involving reflux in diluted phosphoric acid wikipedia.orgwikidoc.org. Patents related to the preparation of tilidine, such as US 3557127, detail these early synthetic routes drugfuture.com.
Chemical Classification and Structural Overview
Tilidine is chemically classified as a substituted cyclohexene (B86901) derivative google.com. Its molecular formula is C₁₇H₂₃NO₂ drugfuture.comnih.govnih.gov. The structure features a cyclohexene ring substituted with a phenyl group, a dimethylamino group, and an ethyl carboxylate group ontosight.ai. The core structure contains a cyclohex-3-ene ring with specific substituents at the 1 and 2 positions nih.govnih.gov.
Stereoisomeric Forms and Their Chemical Relevance
Tilidine exists in different stereoisomeric forms due to the presence of stereogenic centers wikipedia.orgbluelight.org. The compound possesses two such centers, leading to the possibility of four stereoisomers bluelight.org. Tilidine, as commonly referred to, is the racemate, consisting of an equimolar mixture of two trans diastereoisomers: dextilidine (B1205554) ((1S,2R)-tilidine) and ent-dextilidine ((1R,2S)-tilidine) nih.govnih.govebi.ac.uk.
The stereochemistry of these forms is chemically relevant as the spatial arrangement of atoms differs, even though the connectivity is the same byjus.com. The (1S,2R) isomer, dextilidine, has an S configuration at the carbon bearing the phenyl group and an R configuration at the carbon bearing the dimethylamino group nih.gov. Conversely, the (1R,2S) isomer, ent-dextilidine or (-)-tilidine, has an R configuration at the phenyl-substituted carbon and an S configuration at the dimethylamino-substituted carbon nih.gov. The synthesis often yields a mixture of cis and trans isomers, with the trans isomers being of particular interest in chemical research google.com. Techniques exist to enhance the content of the trans isomer in the final product google.com.
Table 1: Key Chemical Properties of Tilidine
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₂ | drugfuture.comnih.govnih.gov |
| Molecular Weight | 273.37 g/mol | drugfuture.comnih.gov |
| CAS Registry Number (Racemate) | 20380-58-9 drugfuture.com or 51931-66-9 wikipedia.org | wikipedia.orgdrugfuture.com |
| CAS Registry Number ((-)-isomer) | 38690-93-6 | nih.gov |
Table 2: Stereoisomers of Tilidine
| Isomer | Configuration | PubChem CID |
| Dextilidine | (1S,2R) | 12546497 |
| Ent-dextilidine | (1R,2S) | 12546498 |
| Tilidine (Racemate) | (1S,2R) and (1R,2S) mixture | 30131 |
Table 3: Early Synthesis Overview
| Reactants | Reaction Type | Products | Initial Isomer Ratio (cis:trans) | Method for Isomer Enrichment |
| 1-N,N-dimethylaminobuta-1,3-diene, Ethyl atropate | Diels-Alder | Mixture of Tilidine isomers | Approximately 80:20 (cis:trans) google.com | Epimerization via phosphoric acid wikipedia.orgwikidoc.org |
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
38690-93-6 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
InChI-Schlüssel |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Isomerische SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Andere CAS-Nummern |
51931-66-9 20380-58-9 38690-93-6 |
Piktogramme |
Irritant |
Synonyme |
Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Tilidine, and Analogues
Classical Synthetic Routes
Classical synthesis of tilidine typically involves a sequence of reactions that establish the cyclohexene (B86901) ring system and introduce the necessary functional groups.
Diels-Alder Reactions in Cyclohexene Core Formation
A central step in the classical synthesis of tilidine is the formation of the cyclohexene core via a Diels-Alder reaction. This cycloaddition reaction occurs between a conjugated diene and a dienophile, forming a six-membered ring wikipedia.org. In the synthesis of tilidine, the reaction involves 1-N,N-dimethylaminobuta-1,3-diene and ethyl atropate (ethyl 2-phenylacrylate) bluelight.orgwikidoc.orgwikipedia.org. This reaction yields a mixture of isomers, including both cis and trans configurations wikidoc.orgwikipedia.orggoogle.com.
The Diels-Alder reaction is a powerful tool in organic synthesis for constructing six-membered rings with control over regio- and stereochemical outcomes wikipedia.org. For tilidine synthesis, the reaction between the specified diene and dienophile is crucial for establishing the cyclohexene ring with the required substituents at positions 1 and 2.
Isomerization Processes: Cis/Trans Interconversion
The Diels-Alder reaction in tilidine synthesis typically produces a mixture of cis and trans isomers wikidoc.orgwikipedia.orggoogle.com. Since the trans isomers are the pharmacologically active ones, particularly the (1S,2R)-trans enantiomer, the separation and/or isomerization of the cis isomer to the trans isomer are essential steps in the manufacturing process bluelight.orgwikidoc.orgwikipedia.orggoogle.com.
Isomerization of the inactive cis-tilidine to the more thermodynamically favored trans-tilidine can be achieved through various methods. One classical approach involves refluxing the cis isomer in diluted phosphoric acid wikidoc.orgwikipedia.org. Other methods described include heating the cis-tilidine base under acidic conditions (pH 2-6, preferably 3-6) in water, particularly with phosphoric acid, at temperatures between 50-100°C (especially 95-100°C) google.com. Isomerization can also occur under basic conditions at higher temperatures, for example, by mixing cis-tilidine base with a solvent like diisopropylethylamine or dimethylformamide at pH values between 8 and 14 and heating to temperatures around 130-140°C google.com.
Research findings indicate that heating cis/trans tilidine base with water and phosphoric acid under specific conditions can achieve high yields and conversion rates with minimal side products google.com.
Table 1: Examples of Isomerization Conditions for Tilidine
| Isomer Input | Conditions | Outcome | Reference |
| cis-Tilidine | Reflux in diluted phosphoric acid | Epimerization to trans-isomers | wikidoc.orgwikipedia.org |
| cis-Tilidine base | Water, phosphoric acid, pH 2-6 (3-6), 50-100°C (95-100°C) | Enhanced trans isomer content, high yield | google.com |
| cis-Tilidine base | Solvent (e.g., diisopropylethylamine, DMF), base, pH 8-14, 130-140°C | Enhanced trans isomer content | google.com |
| cis-Tilidine | Dicarboxylic acid, water, C3-C6 alcohol, 80-150°C | Isomerization and crystallization of trans salt | google.com |
Stereoselective Synthesis
Controlling the stereochemistry is paramount in tilidine synthesis due to the significantly different pharmacological activities of the enantiomers bluelight.orgnih.gov. While classical routes often yield a racemic mixture of trans isomers, stereoselective synthesis aims to preferentially produce the desired (1S,2R)-trans enantiomer.
Enantioselective Approaches in Tilidine Synthesis
Enantioselective synthesis involves methods that favor the formation of a specific enantiomer wikipedia.org. For tilidine, this means developing synthetic routes that lead predominantly to the (1S,2R)-trans isomer. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries wikipedia.orgdu.ac.in.
Research in enantioselective synthesis is crucial for producing chirally pure drugs, as different enantiomers can have distinct pharmacokinetic and pharmacodynamic profiles bluelight.orgnih.gov.
Role of Chiral Catalysts and Reaction Parameters
Chiral catalysts play a significant role in enantioselective synthesis by providing a chiral environment that influences the stereochemical outcome of a reaction wikipedia.orgnih.gov. In the context of tilidine synthesis, chiral catalysts, such as palladium complexes, have been explored to achieve high enantiomeric excess (ee) of the desired (1S,2R)-trans isomer .
Reaction parameters, including temperature and solvent polarity, are critical for controlling stereoselectivity and minimizing racemization . For instance, maintaining specific temperature ranges (-10°C to 25°C) and selecting appropriate solvents can be crucial for achieving high enantiomeric purity in stereoselective tilidine synthesis .
Enantioselective catalysis is a powerful strategy for accessing enantioenriched products from readily available achiral starting materials nih.gov. The development of efficient chiral catalytic systems is an active area of research in the synthesis of chiral APIs like tilidine.
Chemical Modifications and Derivatization Strategies
Chemical modifications and derivatization strategies can be applied to tilidine and its analogues for various purposes, including the synthesis of related compounds, introduction of new functionalities, or preparation for analytical techniques.
While the core structure of tilidine is based on the cyclohexene ring, modifications can involve alterations to the ester group, the dimethylamino group, or the phenyl substituent. Derivatization is also commonly used in analytical chemistry to enhance the detectability or separation of compounds mdpi.com. For instance, derivatization procedures can convert functional groups like carboxylic acids, amines, or alcohols into forms more suitable for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Specific examples of chemical modifications or derivatization strategies directly applied to tilidine in the provided search results are limited, but the general principles of derivatization for analytical purposes or chemical modification for generating analogues are relevant. For example, the active metabolite nortilidine (B1222713) is a demethylated derivative of tilidine, formed through metabolism nih.gov. This highlights that modifications to the amino group are chemically feasible and relevant to the compound's pharmacological profile.
Derivatization can involve reactions like alkylation, acylation, or silylation, depending on the functional group being modified and the analytical technique used . These techniques are broadly applicable in organic chemistry and can be envisioned for use with tilidine or its synthetic intermediates.
Table 2: Common Derivatization Reactions
| Functional Group | Derivatization Type | Example Reagents | Purpose |
| Carboxylic Acid | Esterification | Alcohols + Acid Catalyst | Enhance volatility, detectability |
| Amine | Alkylation/Acylation | Alkyl halides, Acyl chlorides | Introduce tags, alter properties |
| Alcohol | Silylation | Silyl halides/reagents | Enhance volatility for GC |
| Primary Amine | Derivatization | Reagents for N,N-dimethylaminoethylene derivatives | Analytical detection (e.g., GC) |
Synthesis of Key Metabolites: Nortilidine and Bisnortilidine (B1196192)
Nortilidine and bisnortilidine are the primary metabolites of tilidine, formed through N-demethylation in the liver. nih.govwikipedia.orgnucleos.com Nortilidine is the major active metabolite, while bisnortilidine is a minor metabolite. google.com
The synthesis of bisnortilidine has been described, for instance, starting from a precursor in acetic acid with the addition of activated zinc dust. The mixture is stirred, filtered, and the solvent removed. The residue is then processed with NaOH solution and extracted with chloroform (B151607) to yield bisnortilidine. google.com
The synthesis of N-(carboxypropyl) bisnortilidine, a derivative of bisnortilidine, has also been reported, involving a reaction with aqueous succinic semialdehyde and sodium cyanoborohydride in anhydrous tetrahydrofuran. google.com Similarly, N-(carboxypropyl)nortilidine has been synthesized. google.com
Synthesis of Investigational Analogues for Structure-Activity Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. oncodesign-services.comcabidigitallibrary.org These studies typically involve the synthesis and evaluation of a series of structurally related compounds. oncodesign-services.com
While specific detailed synthetic routes for a wide range of investigational tilidine analogues for SAR studies were not extensively detailed in the search results, the principle involves modifying the core tilidine structure to explore the impact of these changes on opioid receptor binding affinity and analgesic activity. The synthesis of analogues is a standard approach in drug discovery to identify structural features critical for desired pharmacological properties. oncodesign-services.comnih.gov For instance, studies on other opioid analogues have explored modifications to ring systems and substituents to understand their influence on activity and selectivity for different opioid receptors. f15ijp.comnih.gov The synthesis of such analogues would involve various organic chemistry reactions to introduce or modify functional groups on the tilidine scaffold.
Molecular Pharmacological Characterization of Tilidine, and Its Metabolites
Mechanism of Action at the Molecular Level
The analgesic effect of tilidine is primarily attributed to its active metabolite, nortilidine (B1222713), which interacts with opioid receptors in the central and peripheral nervous systems, suppressing pain perception and transmission. patsnap.comaltmeyers.org Specifically, nortilidine is a selective μ-opioid receptor agonist. researchgate.netnih.govnih.govresearchgate.net Nortilidine exhibits a significantly higher affinity for the μ-opioid receptor than tilidine itself. nih.govnih.govresearchgate.net The binding of nortilidine to μ-opioid receptors, which are G-protein coupled receptors, triggers intracellular events, including the inhibition of adenylate cyclase. patsnap.com This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, subsequently inhibiting the release of neurotransmitters involved in pain signaling, such as substance P, GABA, dopamine, acetylcholine (B1216132), and noradrenaline. patsnap.com Furthermore, nortilidine binding to μ-opioid receptors can cause neuronal hyperpolarization by increasing potassium ion conductance and decreasing calcium ion conductance, thereby reducing neuronal excitability and diminishing pain signal transmission. patsnap.com
Prodrug Activation and Biotransformational Pathways
Tilidine undergoes significant first-pass metabolism, primarily in the liver and gut, to be converted into its active metabolite, nortilidine, and subsequently into bisnortilidine (B1196192). wikipedia.orgaltmeyers.orgresearchgate.netnih.gov This metabolic conversion is essential for its analgesic effect. patsnap.comwikipedia.org
The conversion of tilidine to its active metabolites involves sequential N-demethylation reactions. researchgate.netnih.gov The primary metabolic step is the N-demethylation of tilidine to form nortilidine, which is the major active metabolite responsible for the analgesic activity. researchgate.netnih.govnih.govnih.govnih.govwikipedia.org Nortilidine is then further N-demethylated to form bisnortilidine, which is considered an inactive metabolite. altmeyers.orgresearchgate.netnih.govwikipedia.org
The N-demethylation of tilidine to nortilidine is primarily catalyzed by cytochrome P450 (CYP) isozymes, particularly CYP3A4 and CYP2C19. wikipedia.orgaltmeyers.orgresearchgate.netnih.govnih.govnih.govidexlab.com Studies using human liver microsomes and recombinant CYPs have confirmed the involvement of these enzymes in this metabolic step. nih.govnih.govnih.govidexlab.comebi.ac.uk The subsequent N-demethylation of nortilidine to bisnortilidine is also mediated by CYP enzymes, with CYP3A4, CYP2C19, and CYP2B6 identified as contributing isozymes. nih.govidexlab.comebi.ac.uk While CYP3A4 and CYP2C19 are involved in both steps, CYP2B6 also plays a role in the formation of bisnortilidine from nortilidine, and potentially in the initial metabolism of tilidine to nortilidine. nih.govidexlab.com
The metabolic pathway of tilidine involves a sequential process. Tilidine is first converted to nortilidine through N-demethylation. researchgate.netnih.govnih.govnih.gov Nortilidine, the primary active metabolite, undergoes further N-demethylation to yield bisnortilidine. researchgate.netnih.govnih.govnih.gov These metabolites have been identified and quantified using techniques such as liquid chromatography-tandem mass spectrometry. nih.govnih.govidexlab.com Approximately two-thirds of an administered tilidine dose is converted to nortilidine. researchgate.netnih.govnih.gov About 50% of the formed nortilidine is further metabolized to bisnortilidine before leaving the metabolizing organ. researchgate.netnih.govnih.gov
Here is a summary of the kinetic parameters for the N-demethylation steps:
| Reaction | Enzyme(s) Involved | K_m (μM) | V_max (nmol/mg/h) |
| Tilidine to Nortilidine | CYP3A4, CYP2C19 | 36 ± 13 | 85 ± 18 |
| Nortilidine to Bisnortilidine | CYP3A4, CYP2C19, CYP2B6 | 141.6 ± 15 | 46.2 ± 3 |
Note: Data are derived from in vitro studies using human liver microsomes or recombinant enzymes. nih.govnih.govidexlab.comebi.ac.uk
Identification of Sequential Metabolic Products: Nortilidine and Bisnortilidine
Receptor Binding and Selectivity Profiling
Tilidine itself has weak opioid activity. wikipedia.orgaltmeyers.org The analgesic activity is primarily mediated by its metabolite, nortilidine, which demonstrates affinity for opiate receptors. researchgate.netebi.ac.uk Nortilidine is a selective agonist at the μ-opioid receptor. researchgate.netnih.govnih.govresearchgate.net Studies using radioreceptor assays and recombinant systems have confirmed the binding of nortilidine to opioid receptors, while tilidine itself shows less affinity. researchgate.netebi.ac.uk Bisnortilidine also exhibits some affinity to opiate receptors, though its activity is considered inactive in terms of analgesia. researchgate.netebi.ac.uk The (1S,2R)-isomer of tilidine (dextilidine) is the form primarily responsible for the analgesic activity after conversion to the active metabolite. wikipedia.orgnih.gov The (1R,2S)-isomer of nortilidine has also been reported to have NMDA antagonist activity in addition to its opioid effects. wikipedia.orgnucleos.com
Agonistic Activity at Mu-Opioid Receptors by Nortilidine
Nortilidine is a selective agonist of the mu-opioid receptor (MOP), also known as the MOR or OP3 receptor. patsnap.comresearchgate.netnih.govspringermedizin.de Studies using cloned human opioid receptors expressed in CHO-K1 cells have demonstrated that nortilidine inhibits forskolin-induced cAMP accumulation, a characteristic effect of mu-opioid receptor activation. researchgate.netnih.govncats.io The agonistic effects of nortilidine on the MOP receptor have been shown to be reversed by naloxone (B1662785), a known opioid receptor antagonist, with similar potency to other mu-opioid agonists like DAMGO. researchgate.netnih.gov
Quantitative Receptor Affinity Studies in Recombinant Systems
Quantitative studies using recombinant human opioid receptors expressed in CHO-K1 cells have provided insights into the receptor affinity of tilidine and nortilidine. These studies measured the inhibition of forskolin-induced cAMP accumulation as an endpoint to assess receptor activation. researchgate.netnih.govncats.io
| Compound | Receptor | IC50 (nM) |
| Tilidine | MOP | 11000 |
| Nortilidine | MOP | 110 |
| Tilidine | DOP | >100000 |
| Nortilidine | DOP | >100000 |
| Tilidine | KOP | >100000 |
| Nortilidine | KOP | >100000 |
| Tilidine | NOP | >100000 |
| Nortilidine | NOP | >100000 |
IC50 values represent the concentration required for 50% inhibition of forskolin-induced cAMP accumulation. Data is based on studies in CHO-K1 cells expressing human opioid receptors. researchgate.netnih.govncats.io
These studies indicate that nortilidine is significantly more potent than tilidine at the mu-opioid receptor, showing approximately 100-fold higher affinity. researchgate.netresearchgate.netnih.gov
Absence of Significant Activity at Delta and Kappa Opioid Receptors
Research conducted in cloned human opioid receptor systems has shown that neither tilidine nor nortilidine exhibit significant agonist effects at delta (DOP) or kappa (KOP) opioid receptors at concentrations up to 100 µM. researchgate.netnih.gov This indicates a selective action of nortilidine primarily at the mu-opioid receptor. Some sources suggest a secondary, less pronounced affinity of Tilidine Hydrochloride for delta-opioid receptors, though its significance is less defined compared to its mu-opioid receptor action. patsnap.com Studies in human neocortex tissue also indicated that (+)-nortilidine had no effect on acetylcholine release modulated by mu-opioid receptors, while delta and kappa agonists did show effects. nih.gov
Cellular Signaling Pathway Modulation
Opioid receptors are G protein-coupled receptors (GPCRs) that mediate their effects through intracellular signaling pathways. patsnap.commdpi.comnih.gov Activation of mu-opioid receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. patsnap.compainphysicianjournal.com
Inhibition of Forskolin-Induced cAMP Accumulation
As demonstrated in quantitative receptor affinity studies, both tilidine and, more potently, nortilidine inhibit the forskolin-induced accumulation of cAMP in cells expressing the mu-opioid receptor. researchgate.netnih.govncats.io This inhibition is a key indicator of mu-opioid receptor activation and downstream signaling modulation. The IC50 values for this effect highlight the greater potency of nortilidine compared to the parent compound tilidine. researchgate.netnih.govncats.io
Investigation of Downstream Signaling Cascades (e.g., G-protein coupling, β-arrestin recruitment)
Upon activation, GPCRs, including opioid receptors, undergo conformational changes that lead to coupling with intracellular G proteins. mdpi.com Mu-opioid receptors are primarily coupled to inhibitory G proteins (Gi/Go), which mediate the inhibition of adenylyl cyclase. patsnap.compainphysicianjournal.com
Structure-Activity Relationship (SAR) Studies
Tilidine is a synthetic opioid with a specific chemical structure: ethyl (1R,2S)-rel-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate. wikipedia.org It exists as a racemate of two trans diastereoisomers, dextilidine (B1205554) and ent-dextilidine. ebi.ac.uk The analgesic activity is primarily associated with the (1S,2R)-isomer (dextilidine) and its metabolite nortilidine. ebi.ac.ukwikidoc.orgwikipedia.org
The conversion of tilidine to nortilidine involves the N-demethylation of the dimethylamino group to a methylamino group. ebi.ac.ukresearchgate.netwikipedia.org This metabolic step is crucial for the activation of the compound, as nortilidine exhibits significantly higher affinity and potency at the mu-opioid receptor compared to tilidine. researchgate.netresearchgate.netnih.gov Further metabolism of nortilidine to bisnortilidine involves the removal of the remaining methyl group, resulting in a compound with reduced opioid activity. researchgate.netresearchgate.netnih.gov
The presence of the phenyl group and the cyclohexene (B86901) ring are structural features of tilidine and nortilidine. While detailed SAR studies specifically on modifications of the tilidine/nortilidine structure beyond the N-demethylation were not extensively covered in the search results, the general principles of opioid SAR suggest that specific substitutions and the spatial arrangement of functional groups are critical for receptor binding and activity. The piperidine (B6355638) ring system, which is structurally related to the core of many opioids, is considered an essential part of the opioid pharmacophore. bg.ac.rs Although tilidine contains a cyclohexene ring rather than a saturated piperidine, the presence and substitution of this ring system, along with the phenyl and amino groups, contribute to its interaction with opioid receptors after metabolic activation to nortilidine.
Stereochemical Influence on Molecular Activity
Tilidine possesses two stereogenic centers, leading to the possibility of four stereoisomers. Tilidine is typically administered as a racemate comprising equimolar amounts of the (1S,2R)-trans (dextilidine) and (1R,2S)-trans (ent-dextilidine) enantiomers. nih.govgoogle.comnih.govbluelight.org The pharmacological activity, particularly the analgesic effect, is primarily attributed to the (1S,2R) isomer (dextilidine) and its active metabolite, (1S,2R)-nortilidine. wikipedia.orgnih.gov
The importance of enantiomeric purity in chiral drugs like tilidine is significant, as enantiomers often exhibit different pharmacological and pharmacokinetic profiles. bluelight.org While tilidine itself is a prodrug, its conversion to the active metabolite nortilidine is crucial for its opioid activity. bluelight.org The (1S,2R) enantiomer of tilidine is reported to be significantly more potent in terms of activity compared to the (1R,2S) enantiomer. bluelight.org
Nortilidine also exists as stereoisomers. The racemate of nortilidine has opioid analgesic effects roughly equivalent in potency to morphine. nucleos.comiiab.me However, virtually all of the opioid activity resides in the (1S,2R) isomer of nortilidine. iiab.me Interestingly, the (1R,2S) isomer of nortilidine has been shown to possess NMDA antagonist activity. nucleos.comiiab.mewikipedia.org This highlights the distinct pharmacological profiles of the different stereoisomers of both tilidine and its active metabolite.
Impact of Structural Modifications on Receptor Binding and Efficacy
The core structure of tilidine and nortilidine includes a phenyl group and a cyclohexene ring. Analogs where the cyclohexene ring is replaced by a cyclopentane (B165970) ring have been reported to have properties almost identical to nortilidine, suggesting that the cyclohexene ring is not strictly essential for activity, although the specific structural requirements for optimal interaction with the opioid receptor binding site are influenced by this ring system. nucleos.comwikipedia.org
Structure-activity relationship (SAR) studies on opioid receptors have historically focused on identifying key structural features necessary for analgesic activity and the differentiation between agonists and antagonists. nih.govguidetopharmacology.org For tilidine and its metabolites, the presence of the phenyl group and the amine function are critical. The N-demethylation from tilidine to nortilidine is a key structural transformation that unlocks potent mu-opioid receptor agonism. Further metabolism of nortilidine to bisnortilidine (a primary amine) results in a less active metabolite. wikipedia.orgnih.govgoogle.com This suggests that the secondary amine structure of nortilidine is optimal for potent MOP receptor binding and activation within this series of compounds.
Computational Approaches in SAR Elucidation (e.g., 3D-QSAR)
Computational approaches, such as quantitative structure-activity relationship (QSAR) studies, play a valuable role in understanding the relationship between the chemical structure of compounds and their biological activity. japsonline.com Specifically, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric, electrostatic, and other molecular field properties that are important for ligand binding to a receptor. japsonline.com
While specific detailed 3D-QSAR studies focusing solely on the (-)-tilidine enantiomer and its metabolites in isolation were not extensively found in the provided search results, the principles of these methods are applicable to understanding the SAR of this class of opioids. 3D-QSAR models aim to correlate variations in the three-dimensional structure and associated molecular fields of a series of ligands with their observed biological activity. japsonline.com This can help identify key regions on the molecule where specific chemical features (e.g., bulky groups, charged centers, hydrogen bond donors/acceptors) are favored or disfavored for potent receptor binding and efficacy. japsonline.com
Computational studies, including molecular docking, can also be used to predict the binding affinity of compounds to their target receptors and provide an indication of how different structural features might interact with the receptor binding site. herts.ac.uk Such in silico methodologies can complement experimental data and aid in the rational design of novel analogs with improved pharmacological properties. japsonline.comherts.ac.uk The application of 3D-QSAR and similar computational techniques to tilidine and its metabolites could further elucidate the precise molecular requirements for selective binding and activation of the mu-opioid receptor by nortilidine and the differential activity observed among the stereoisomers.
Preclinical and in Vitro Investigation Models
In Vitro Metabolic Studies
In vitro metabolic studies are essential for identifying the enzymes involved in the biotransformation of a drug and its metabolites. These studies help to predict potential drug-drug interactions and understand the pharmacokinetic profile of the compound.
Utilizing Human Liver Microsomes and Recombinant Enzymes for Biotransformation Analysis
The primary metabolic pathway for tilidine involves its N-demethylation to form nortilidine (B1222713), which is the main active metabolite. wikipedia.orgnucleos.com This metabolic step is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2C19 as the main enzymes responsible for the N-demethylation of tilidine to nortilidine. nih.govdoi.org
Research has shown that the N-demethylation of tilidine follows Michaelis-Menten kinetics. In one study using human liver microsomes, the Michaelis constant (Km) was determined to be 36 ± 13 µM, and the maximum reaction velocity (vmax) was 85 ± 18 nmol/mg/h. nih.govdoi.org Studies with recombinant CYP3A4 and CYP2C19 have confirmed their significant roles in this biotransformation. nih.govdoi.org
The subsequent demethylation of nortilidine to bisnortilidine (B1196192) also occurs in the liver. wikipedia.org
Enzyme Inhibition and Induction Studies in Cellular Systems
In vitro studies have also investigated the potential of tilidine and its metabolites to inhibit or induce CYP enzymes and other transporters in cellular systems. Inhibition assays have demonstrated that tilidine and nortilidine can inhibit CYP3A4, CYP2C19, CYP2D6, and ABCB1 (P-glycoprotein). nih.gov However, they did not show inhibition of ABCG2. nih.gov The inhibition of CYP2D6 and potentially CYP3A4 by tilidine and nortilidine might be clinically relevant. nih.gov
Enzyme induction studies, typically conducted in plated human hepatocytes, assess the potential of a compound to increase the expression or activity of metabolic enzymes. bioivt.comadmescope.com While the provided search results mention general methodologies for CYP induction studies using cellular systems like hepatocytes bioivt.comadmescope.com, specific data on tilidine's induction potential in these models were not prominently featured. Regulatory guidelines often recommend using mRNA as the preferred endpoint for most induction studies. bioivt.com
Data Table: In Vitro Metabolism of Tilidine
| Metabolic Step | Enzymes Involved (Human) | Kinetic Parameters (Human Liver Microsomes) |
| Tilidine to Nortilidine (N-demethylation) | CYP3A4, CYP2C19 | Km: 36 ± 13 µM, vmax: 85 ± 18 nmol/mg/h nih.govdoi.org |
| Nortilidine to Bisnortilidine | Primarily hepatic | Data not explicitly found in provided sources |
Receptor Pharmacology in Cell-Based Assays
Cell-based assays are widely used to characterize the interaction of compounds with specific receptors, including opioid receptors. These assays can provide information on binding affinity and functional activity (agonist or antagonist effects).
Opioid Receptor Characterization in Stably Expressed Cell Lines (e.g., CHO-K1 cells)
Tilidine and its active metabolite, nortilidine, exert their analgesic effects primarily through interaction with opioid receptors in the central nervous system. patsnap.com The mu-opioid receptor (MOP) is considered the primary molecular target responsible for the analgesic properties of tilidine. patsnap.com
Studies using stably expressed cell lines, such as Chinese hamster ovary (CHO-K1) cells, are commonly employed to characterize the binding selectivity and potency of compounds at different opioid receptor subtypes (mu, delta, and kappa). genscript.comgoogle.comrevvity.comrevvity.comnih.gov Research using CHO-K1 cells stably expressing the human MOP receptor has investigated the effects of tilidine and nortilidine. researchgate.net
Functional Assays for Agonist and Antagonist Activity
Functional assays in cell-based systems measure the downstream effects of receptor activation or inhibition. For opioid receptors, which are G protein-coupled receptors, common functional assays include those measuring the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation or the mobilization of intracellular calcium. researchgate.netgoogle.comeurofinsdiscovery.com
In CHO-K1 cells expressing the human MOP receptor, both tilidine and nortilidine have been shown to inhibit cAMP accumulation, indicating agonist activity. researchgate.net Nortilidine demonstrated significantly higher potency than tilidine in this assay. researchgate.net Specifically, nortilidine inhibited cAMP accumulation with an IC50 of 110 nM, while tilidine had an IC50 of 11 µM. researchgate.net This suggests that nortilidine is approximately 100-fold more potent than the parent compound at the MOP receptor in this in vitro system. researchgate.net
The agonist effects of nortilidine on the MOP receptor in CHO-K1 cells were shown to be reversed by naloxone (B1662785), a known opioid antagonist, with a very similar IC50 to that observed for the reference MOP agonist [D-Ala2-MePhe4-Gly5-ol]enkephalin (DAMGO). researchgate.net
Studies have also assessed the activity of tilidine and nortilidine at other opioid receptor subtypes, such as the delta (DOP) and kappa (KOP) receptors, and the nociceptin/orphanin FQ peptide (NOP) receptor, in cell-based assays. At concentrations up to 100 µM, neither tilidine nor nortilidine showed significant agonist effects on DOP, KOP, and NOP receptors in these in vitro systems, indicating a degree of selectivity for the MOP receptor, particularly for the active metabolite nortilidine. researchgate.net
Data Table: Opioid Receptor Activity in CHO-K1 Cells
| Compound | Receptor Subtype | Functional Assay Endpoint | IC50 (Inhibition of cAMP) | Agonist/Antagonist |
| Tilidine | MOP (human) | Inhibition of forskolin-induced cAMP accumulation | 11 µM | Agonist |
| Nortilidine | MOP (human) | Inhibition of forskolin-induced cAMP accumulation | 110 nM | Agonist |
| Tilidine | DOP, KOP, NOP | Agonist effect | >100 µM | No significant agonist effect |
| Nortilidine | DOP, KOP, NOP | Agonist effect | >100 µM | No significant agonist effect |
Animal Models for Mechanistic Elucidation (excluding clinical outcomes)
Animal models are valuable tools for investigating the mechanisms of action of drugs in a more complex biological system, without focusing on clinical efficacy or safety outcomes. These models can help to understand how a drug interacts with physiological pathways and contributes to its observed pharmacological effects.
While the provided search results mention the use of animal models in pain research and for studying drug metabolism mdpi.comnih.govnih.gov, specific details on the use of animal models solely for the mechanistic elucidation of tilidine, excluding clinical outcomes, were not extensively covered. Generally, animal models are used to study the in vivo metabolism, distribution, and excretion of compounds, as well as their effects on relevant physiological systems. For opioids like tilidine, animal models of pain (e.g., thermal, mechanical, or chemical stimuli) can be used to investigate the engagement of opioid receptors and downstream signaling pathways in a living organism. However, describing the outcomes of these studies in terms of pain relief would fall outside the scope of "excluding clinical outcomes." Studies in animals could also investigate the distribution of tilidine and its metabolites to the central nervous system and their binding to opioid receptors in brain tissue, providing mechanistic insights.
Correlation of Metabolite Levels with Pharmacological Effects in Animal Brain and Plasma
Studies in rats have investigated the correlation between the levels of (-)-tilidine and its metabolites in plasma and brain tissue and the resulting analgesic effects. Following oral administration of tilidine fumarate (B1241708) to rats, analgesia was observed and found to correlate with the levels of its principal metabolite, nortilidine, in both plasma and brain researchgate.net. A correlation was also noted between analgesia and the levels of tilidine in plasma researchgate.net. This suggests that the conversion of tilidine to its active metabolite is closely linked to the manifestation of analgesia researchgate.net.
Radioreceptor assays have indicated that the main metabolites of tilidine, namely nortilidine and bisnortilidine, exhibit affinity for opiate receptors, whereas tilidine itself shows less affinity nih.gov. These findings have been corroborated by studies utilizing the electrically stimulated guinea pig ileum and the mouse vas deferens nih.gov. Chronic administration of tilidine to rats has been shown to induce a considerable degree of physical dependence, which is consistent with the ability of the animal to metabolize tilidine nih.gov. In the isolated ileum of guinea pigs chronically exposed to morphine, both nortilidine and bisnortilidine were able to fully substitute for morphine in preventing the induction of withdrawal, indicating the dependence liability of these metabolites nih.gov.
Although two-thirds of a tilidine dose is metabolized to nortilidine, only approximately one-third becomes systemically available as nortilidine for interaction with opiate receptors after both intravenous and oral dosing in humans nih.gov. The remaining portion of nortilidine is retained in the liver and further metabolized to bisnortilidine and other compounds nih.gov.
Data from studies in healthy human subjects receiving single oral or intravenous doses of tilidine have shown that the systemic bioavailability of the parent substance was low (6%), while that of the active metabolite, nortilidine, was high (99%) researchgate.net. The terminal half-life of nortilidine varied depending on the route and frequency of administration researchgate.net.
Table 1: Pharmacokinetic Parameters in Healthy Human Subjects
| Substance | Route of Administration | Systemic Bioavailability (%) | Terminal Half-life (h) |
| Tilidine | Oral | 6 | Not specified |
| Nortilidine | Oral (from Tilidine) | 99 | 3.3 (single), 3.6 (multiple) researchgate.net |
| Nortilidine | Intravenous | - | 4.9 researchgate.net |
Note: Data primarily from human studies but included for context on metabolite availability.
Investigation of Enzymatic Pathways in Animal Tissues
Tilidine is a prodrug that undergoes extensive first-pass metabolism, primarily in the liver, to form the active metabolite nortilidine nih.govresearchgate.net. This metabolic conversion is mainly mediated by N-demethylation researchgate.net. Subsequent metabolism of nortilidine leads to the formation of bisnortilidine and other polar metabolites researchgate.net.
In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been conducted to identify the specific enzymes involved in the N-demethylation of tilidine to nortilidine. These investigations have confirmed that CYP3A4 and CYP2C19 are primarily responsible for this metabolic step researchgate.netidexlab.comresearchgate.net. Studies with recombinant CYPs also suggest the involvement of CYP2B6 in the metabolism from tilidine to nortilidine researchgate.net.
The metabolism of tilidine to nortilidine in human liver microsomes follows Michaelis-Menten kinetics, with a reported K(_m) value of 36 ± 13 µM and a v(_max) value of 85 ± 18 nmol/mg/h researchgate.netidexlab.com. This metabolic pathway is inhibited by known inhibitors of CYP3A4 and CYP2C19 researchgate.netidexlab.com.
Inhibition assays have demonstrated that both tilidine and nortilidine can inhibit CYP3A4, CYP2C19, CYP2D6, and ABCB1 in vitro researchgate.netidexlab.com. Inhibition of CYP2D6 and potentially CYP3A4 may be clinically relevant researchgate.netidexlab.com. Bisnortilidine has been shown to be a weak inhibitor of CYP3A4 and CYP2B6, a strong inhibitor of CYP2D6, but not an inhibitor of CYP2C19 researchgate.net.
Table 2: Enzymatic Metabolism of Tilidine and Metabolites
| Compound | Metabolic Step | Primary Enzymes Involved (In vitro) |
| Tilidine | N-demethylation to Nortilidine | CYP3A4, CYP2C19, CYP2B6 researchgate.netidexlab.comresearchgate.net |
| Nortilidine | Metabolism to Bisnortilidine | Same CYP isozymes as Tilidine researchgate.net |
| Bisnortilidine | Further metabolism | Not fully elucidated researchgate.net |
In vitro studies using liver microsomes from various animal species, such as rats, mice, rabbits, hamsters, and guinea pigs, have been used to compare drug metabolism across species nih.gov. While these studies provide insights into general metabolic capabilities, specific data on tilidine metabolism across a wide range of animal species in this context were not extensively detailed in the provided search results. However, liver is generally the most active organ for drug metabolism in these species, with kidney and lung showing lower activity nih.gov.
Table 3: In vitro Tilidine Metabolism Kinetics (Human Liver Microsomes)
| Parameter | Value |
| K(_m) | 36 ± 13 µM |
| v(_max) | 85 ± 18 nmol/mg/h |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying biomolecular systems, offering insights into the dynamic behaviors of molecules and their interactions. nih.gov They can be used to explore conformational changes and the mechanisms underlying protein-ligand interactions. nih.gov
Conformational Analysis and Ligand-Receptor Interactions
MD simulations can generate different conformers of proteins to explore possible ligand-binding conformations, particularly for targets with flexible binding sites. mdpi.com Analyzing the interactions between ligands and receptors at an atomic level is crucial for rational drug design. nih.gov MD simulations facilitate the evaluation of the binding energetics and kinetics of these interactions. mdpi.com For example, studies on the μ-opioid receptor, a target for analgesics like morphine, utilize molecular simulations to analyze drug-receptor interactions and investigate factors influencing binding, such as pH changes or conformational alterations of the receptor. zib.de Creating a molecular model of the receptor, often based on crystal structures, is a preparatory step for these simulations. zib.de
Binding Free Energy Calculations
Calculating binding free energy is a key aspect of computer-aided drug design, particularly in identifying drug leads. Methods combining molecular mechanical force fields with continuum solvent models, such as MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area), are popular for their balance of efficiency and accuracy. These methods decompose the free energy into gas phase molecular mechanical energy and solvation free energy. While not as theoretically rigorous as methods like free energy perturbation (FEP) or thermodynamic integration (TI), MM-PB/GBSA is less computationally demanding and can perform better than some docking scoring functions for re-ranking poses in molecular docking studies. Alchemical free energy calculations, including relative binding free energy calculations, are considered a "gold standard" for incorporating accurate in silico potency predictions in drug discovery, although they can be complex to set up. bioexcel.eu
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are effective tools for calculating the structure and physical properties of molecules and investigating chemical reactivity. akj.azdergipark.org.tr DFT offers a balance of reduced computational time and accuracy compared to wavefunction-based methods. scirp.org
Density Functional Theory (DFT) Applications to Electronic Properties and Reactivity
DFT is widely used to investigate the electronic properties and reactivity of molecules. journalirjpac.comresearchgate.net This includes the calculation of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactions. scirp.orgjournalirjpac.comresearchgate.net The energy gap between the HOMO and LUMO influences a molecule's chemical reactivity and kinetic stability. researchgate.net Global reactivity descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index can be calculated using DFT to predict reactivity and reactive sites. dergipark.org.trjournalirjpac.com
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is used to predict reactive sites for electrophilic and nucleophilic attack on a molecule. scirp.orgjournalirjpac.com Different values of electrostatic potential are typically represented by different colors on a molecular surface map, indicating areas of positive or negative charge distribution. scirp.org
In Silico Prediction of Biotransformation Pathways
In silico approaches are increasingly used to predict drug metabolism and biotransformation pathways. creative-biolabs.com These methods offer advantages such as early assessment of compounds at a lower cost and the ability to evaluate compounds not yet synthesized. nih.gov For tilidine, its metabolism involves conversion to the active metabolite nortilidine (B1222713), primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19. wikipedia.org In silico prediction of CYP-mediated metabolism is a key area, with models developed using ligand-based or structure-based approaches. nih.govekb.eg Ligand-based methods use information about the substrate's chemical structure, while structure-based methods utilize 3D enzyme structures to predict binding interactions via docking simulations. creative-biolabs.comekb.eg Predictive models are validated using cross-validation or external datasets of known substrates and inhibitors. nih.gov Understanding the enzymes responsible for metabolizing a drug is important for assessing potential drug-drug interactions. nih.gov
Computer-Aided Drug Design (CADD) Strategies for Related Chemical Space
Computer-Aided Drug Design (CADD) plays a significant role in the discovery and optimization of ligands targeting opioid receptors and related chemical spaces. These computational approaches aim to identify potential drug candidates, predict their interactions with biological targets, and guide the synthesis of novel compounds more efficiently than traditional experimental methods. CADD strategies in this area broadly fall into two categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). frontiersin.orgnih.govnih.govmdpi.com
SBDD approaches leverage the three-dimensional structure of the target receptor to design or identify potential ligands. A primary technique within SBDD is molecular docking, which predicts the binding orientation (pose) and affinity of small molecules within the receptor's binding site. nih.govfrontiersin.orgupenn.eduresearchgate.netmdpi.comnih.govmdpi.comnih.gov With the increasing availability of crystal structures for opioid receptor subtypes, including the μ, δ, and κ receptors, structure-based virtual screening (SBVS) has become a valuable tool for screening large databases of compounds to find potential hits. nih.govfrontiersin.orgnih.gov Molecular dynamics (MD) simulations are often used alongside docking to provide insights into the dynamic behavior of the receptor and ligand-receptor complex, offering a more realistic view of the binding event and helping to understand conformational changes upon ligand binding. frontiersin.orgnih.govmdpi.comnih.govmdpi.combiorxiv.org These simulations can be crucial for understanding the nuances of ligand binding and receptor activation, which static docking alone may not fully capture. nih.govfrontiersin.orgbiorxiv.org
LBDD methods are employed when the three-dimensional structure of the target is not available or when focusing on the properties of known active molecules. Quantitative Structure-Activity Relationship (QSAR) analysis is a common LBDD technique that builds mathematical models correlating the structural or physicochemical properties of a set of compounds with their biological activity. frontiersin.orgresearchgate.netmdpi.comnih.govmdpi.comnih.govmdpi.com These models can then be used to predict the activity of new, untested compounds. Pharmacophore modeling, another LBDD approach, identifies the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) in a set of active ligands that are necessary for binding to the target. frontiersin.orgmdpi.com These pharmacophore models can be used to virtually screen databases for molecules possessing similar features. Ligand-based virtual screening (LBVS) methods, including QSAR and pharmacophore-based screening, are generally faster than SBVS and are useful for exploring chemical space based on known active compounds. nih.govfrontiersin.orgmdpi.com
Computational strategies have been applied in the search for novel opioid receptor ligands with specific properties, such as biased signaling, which aims to separate desirable analgesic effects from undesirable side effects mediated through different signaling pathways. nih.govacs.org In silico methods, including virtual screening and subsequent analyses of ligand-receptor interactions, contribute to the rational design of compounds intended to selectively activate or block specific signaling routes downstream of opioid receptor binding. acs.org
Despite the successes, challenges remain in CADD for opioid receptors and related chemical space. Accurately predicting binding affinities and accounting for the flexibility of both the ligand and the receptor are ongoing areas of research. nih.govnih.govfrontiersin.orgmdpi.comnih.gov The development of more accurate scoring functions for docking and more sophisticated simulation techniques continues to improve the predictive power of these computational tools. nih.govfrontiersin.org
The application of these CADD strategies has facilitated the identification of novel chemical scaffolds and the optimization of existing ones within the opioid chemical space, contributing to the broader understanding of ligand-receptor interactions and the pursuit of improved analgesics. nih.govfrontiersin.orgupenn.edubiorxiv.orgmdpi.comacs.orgnih.gov
| CADD Strategy | Description | Application in Opioid Chemical Space |
| Molecular Docking | Predicts ligand binding pose and affinity in a receptor's active site. | Evaluating interactions of potential ligands with opioid receptor subtypes. nih.govfrontiersin.orgupenn.eduresearchgate.netmdpi.comnih.govmdpi.comnih.gov |
| Virtual Screening (SBVS) | High-throughput screening of compound databases using receptor structures. | Identifying novel opioid receptor ligands by docking libraries to receptor structures. nih.govfrontiersin.orgupenn.edunih.gov |
| Virtual Screening (LBVS) | Screening based on known active ligands' properties (e.g., QSAR, pharmacophores). | Discovering compounds similar to known opioid ligands or fitting pharmacophore models. frontiersin.orgnih.govnih.govfrontiersin.orgnih.govmdpi.com |
| QSAR Analysis | Develops models correlating molecular properties with biological activity. | Predicting the activity of potential opioid ligands based on their chemical structures. frontiersin.orgresearchgate.netmdpi.comnih.govmdpi.comnih.govmdpi.com |
| Pharmacophore Modeling | Identifies essential 3D features for ligand binding based on active compounds. | Designing or identifying new ligands possessing features crucial for opioid receptor interaction. frontiersin.orgmdpi.com |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of molecular systems. | Studying receptor flexibility, ligand-induced conformational changes, and binding pathways. frontiersin.orgnih.govmdpi.comnih.govmdpi.combiorxiv.org |
| Homology Modeling | Builds 3D receptor models based on homologous proteins. | Providing structural models for docking and SBVS when experimental opioid receptor structures are unavailable. nih.govfrontiersin.org |
Analytical Methodologies for Research Purposes
Chromatographic and Spectrometric Techniques for Quantitative Analysis in Research Matrices
Chromatographic and spectrometric techniques, particularly those coupled together, are fundamental for the quantitative analysis of (-)-Tilidine and its metabolites in complex research matrices such as biological fluids and tissues. These methods offer the required sensitivity and selectivity to differentiate and measure the target analytes amidst endogenous compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of (-)-Tilidine, nortilidine (B1222713), and bisnortilidine (B1196192) in biological samples for research purposes researchgate.netresearchgate.netingentaconnect.com. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
LC-MS/MS methods have been developed and validated for the simultaneous determination of tilidine, nortilidine, and bisnortilidine in matrices such as urine and human plasma researchgate.netresearchgate.netingentaconnect.com. For instance, a method for urine analysis utilized automated online solid-phase extraction (SPE) coupled with LC-MS/MS researchgate.net. The chromatographic separation was achieved within a 3.5-minute run time using a Phenylhexyl column (50 × 2.0 mm, 5 μm) with gradient elution involving methanol (B129727) and 0.2% formic acid at a flow rate of 0.50 mL/min researchgate.net. Detection was performed using ESI-MS/MS in positive multiple reaction monitoring (MRM) mode, employing two mass transitions per analyte researchgate.net. This method demonstrated a lower limit of quantification (LLOQ) of 1.0 μg/L for each analyte and linearity up to 100 μg/L (r² > 0.99) researchgate.net.
Another LC-MS/MS method for the determination of tilidine and nortilidine in human plasma employed an Agilent-Zorbax-Eclipse-XDB-C18 column with methanol-1 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297) (75:25) as the mobile phase in positive ion mode ingentaconnect.com. Specific mass transitions were used for quantification: m/z 274.3→m/z 155.1 for tilidine, m/z 260.2→m/z 155.1 for nortilidine, and m/z 284.8→m/z 192.9 for the internal standard, diazepam ingentaconnect.com. This method achieved a linear calibration range of 0.5-250 ng·mL⁻¹ for tilidine (r=0.9936) and 1-500 ng·mL⁻¹ for nortilidine (r=0.9948), with minimum detectable concentrations of 0.5 ng·mL⁻¹ and 1 ng·mL⁻¹, respectively ingentaconnect.com. The method demonstrated good inter- and intra-day precision and high average recovery ingentaconnect.com.
LC-MS/MS has been applied in research studies to evaluate the pharmacokinetics of tilidine and its metabolites, such as in investigations involving patients with hepatic impairment or in bioavailability studies comparing different formulations researchgate.netthieme-connect.com. In a study evaluating the pharmacokinetics in patients with severe hepatic impairment, LC-MS/MS was used to analyze blood samples for tilidine, nortilidine, bisnortilidine, and naloxone (B1662785) over a 28-hour period researchgate.net. Bioavailability studies have also utilized LC-MS/MS to monitor plasma profiles of tilidine and nortilidine thieme-connect.com.
Interactive Table: LC-MS/MS Quantitative Parameters
| Analyte | Matrix | Column | Mobile Phase | Detection Mode | Transitions (m/z) | LLOQ | Linear Range | Reference |
| Tilidine | Urine | Phenylhexyl (50 × 2.0 mm, 5 μm) | Methanol + 0.2% Formic Acid (Gradient) | ESI-MS/MS (MRM, Positive) | Not specified (two per analyte) | 1.0 μg/L | 1.0 - 100 μg/L (r² > 0.99) | researchgate.net |
| Nortilidine | Urine | Phenylhexyl (50 × 2.0 mm, 5 μm) | Methanol + 0.2% Formic Acid (Gradient) | ESI-MS/MS (MRM, Positive) | Not specified (two per analyte) | 1.0 μg/L | 1.0 - 100 μg/L (r² > 0.99) | researchgate.net |
| Bisnortilidine | Urine | Phenylhexyl (50 × 2.0 mm, 5 μm) | Methanol + 0.2% Formic Acid (Gradient) | ESI-MS/MS (MRM, Positive) | Not specified (two per analyte) | 1.0 μg/L | 1.0 - 100 μg/L (r² > 0.99) | researchgate.net |
| Tilidine | Plasma | Agilent-Zorbax-Eclipse-XDB-C18 | Methanol - 1 mmol·L⁻¹ Ammonium Acetate (75:25) | MS (MRM, Positive) | 274.3 → 155.1 | 0.5 ng·mL⁻¹ | 0.5 - 250 ng·mL⁻¹ (r = 0.9936) | ingentaconnect.com |
| Nortilidine | Plasma | Agilent-Zorbax-Eclipse-XDB-C18 | Methanol - 1 mmol·L⁻¹ Ammonium Acetate (75:25) | MS (MRM, Positive) | 260.2 → 155.1 | 1 ng·mL⁻¹ | 1 - 500 ng·mL⁻¹ (r = 0.9948) | ingentaconnect.com |
Enzymatic Assays for Metabolic Activity Measurement
Enzymatic assays are crucial for identifying the specific enzymes involved in the metabolism of (-)-Tilidine and its metabolites and for measuring their metabolic activity. Research has focused on the cytochrome P450 (CYP) enzyme system, which is primarily responsible for the N-demethylation of tilidine to nortilidine and subsequently to bisnortilidine researchgate.netnih.gov.
In vitro studies using human liver microsomes and recombinant human CYP isozymes have been conducted to investigate the enzymes involved in tilidine metabolism researchgate.netnih.gov. These studies have identified CYP3A4 and CYP2C19 as the major cytochrome P40 isozymes responsible for the N-demethylation of tilidine to nortilidine researchgate.netnih.gov. Enzymatic assays involve incubating the substrate (tilidine or nortilidine) with liver microsomes or specific recombinant enzymes in the presence of necessary cofactors and then quantifying the formation of the metabolites (nortilidine or bisnortilidine) using techniques like LC-MS/MS researchgate.net.
Research findings from enzymatic assays indicate that approximately two-thirds of an administered tilidine dose is converted to nortilidine, and about 50% of the formed nortilidine is further metabolized to bisnortilidine in the liver nih.gov. Inhibition studies using specific CYP inhibitors have confirmed the involvement of CYP3A4 and CYP2C19 in these metabolic steps researchgate.netnih.gov. For example, inhibition of CYP3A4 and CYP2C19 has been shown to significantly impact tilidine metabolism and increase exposure to the active metabolite, nortilidine nih.gov.
Advanced Imaging Techniques for Distribution Studies (e.g., MALDI-MS/MS imaging)
Advanced imaging techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MS/MS imaging), are valuable tools for studying the spatial distribution of (-)-Tilidine and its metabolites in biological samples, particularly in tissues like hair researchgate.netnih.govmdpi.commendelu.czcapes.gov.brtaylorandfrancis.comcore.ac.uk. MALDI-MS/MS imaging allows for the visualization of the location and relative abundance of analytes within a sample without the need for extensive sample homogenization.
MALDI-MS/MS imaging has been utilized in research, including forensic contexts, to monitor the distribution of tilidine in intact hair samples researchgate.netmdpi.comtaylorandfrancis.com. This technique can provide insights into how tilidine and its metabolites are incorporated into and distributed along the hair shaft researchgate.netcapes.gov.br. Studies have explored the use of MALDI-MS/MS imaging for segmental hair analysis to differentiate between drug intake and external contamination researchgate.netmendelu.czcore.ac.uk.
Research using MALDI-MS/MS imaging has shown that tilidine can be detected in hair and that the technique can reveal its distribution pattern researchgate.netmdpi.commendelu.cz. While MALDI-MSI can provide spatial information and is suitable for rapid screening and semi-quantitative correlation with LC-MS/MS results, LC-MS/MS generally offers higher sensitivity for single-dose detection capes.gov.br. The application of MALDI-MS/MS imaging in tilidine research contributes to understanding drug incorporation mechanisms and distribution within specific matrices like hair capes.gov.brcore.ac.uk.
Q & A
Q. What are the primary metabolic pathways of (-)-Tilidine, and which enzymes govern its biotransformation?
(-)-Tilidine undergoes extensive first-pass metabolism, primarily via CYP3A4 and CYP2C19, to form its active metabolite nortilidine. Nortilidine is further metabolized to bisnortilidine via N-demethylation, a rate-limiting step . Methodologically, in vitro assays using human liver microsomes or recombinant CYP isoforms, combined with selective inhibitors (e.g., ritonavir for CYP3A4), can delineate enzyme contributions. Human pharmacokinetic studies with genotyped participants (e.g., CYP2C19 ultra-rapid vs. poor metabolizers) are critical for validating in vitro findings .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of (-)-Tilidine?
Reproducibility requires strict adherence to validated protocols:
- Detailed experimental conditions (e.g., dosing regimens, sample collection intervals).
- Use of internal standards (e.g., deuterated analogs) in LC-MS/MS for metabolite quantification .
- Transparency in reporting CYP genotypes, concomitant medications, and analytical validation parameters (e.g., limits of detection, precision) .
- Supplementary deposition of raw data and statistical code to enable independent verification .
Advanced Research Questions
Q. How should researchers design experiments to assess CYP3A4 inhibition's impact on (-)-Tilidine's active metabolite bioavailability?
A crossover study design with CYP3A4 inhibitors (e.g., ritonavir or voriconazole) is optimal:
- Phase 1: Administer (-)-Tilidine alone to establish baseline pharmacokinetics (AUC, Cmax, t1/2).
- Phase 2: Co-administer (-)-Tilidine with a CYP3A4 inhibitor, measuring changes in nortilidine exposure.
- Controls: Include placebo arms and stratify participants by CYP2C19 genotype to isolate CYP3A4 effects .
- Analytical rigor: Use non-compartmental analysis for pharmacokinetic parameters and population pharmacokinetic modeling to account for inter-individual variability .
Q. What strategies resolve contradictions in metabolic data when different CYP inhibitors alter (-)-Tilidine's pharmacokinetics?
Contradictions may arise due to inhibitor specificity, concentration-dependent effects, or polymorphic enzyme expression. Methodological approaches include:
- Comparative in vitro assays: Test inhibitors at clinically relevant concentrations using isoform-specific probes.
- Enzyme kinetics: Calculate Ki (inhibition constant) and Vmax to differentiate competitive vs. non-competitive inhibition .
- In vivo-in vitro correlation (IVIVC): Integrate physiologically based pharmacokinetic (PBPK) models to predict clinical outcomes from in vitro data .
- Meta-analysis: Pool data from multiple studies to identify trends obscured by small sample sizes .
Q. How can researchers integrate in vitro enzyme kinetics with in vivo pharmacokinetic data for (-)-Tilidine?
- Step 1: Determine in vitro metabolic clearance using hepatocyte or microsomal systems, scaling results to human physiology via hepatic blood flow and enzyme abundance .
- Step 2: Validate predictions via clinical trials, comparing observed vs. predicted nortilidine AUC ratios.
- Step 3: Refine models using Bayesian statistics to incorporate inter-study variability and genetic polymorphisms (e.g., CYP2C1917 vs. CYP2C192) .
Q. What ethical considerations are critical in human studies involving (-)-Tilidine?
- Informed consent: Disclose risks of opioid-related adverse events (e.g., respiratory depression) and CYP inhibitor interactions .
- Genotype screening: Exclude participants with CYP2C19/3A4 polymorphisms that predispose to toxicity.
- Safety monitoring: Implement real-time pharmacokinetic sampling to halt dosing if nortilidine exceeds safe thresholds .
Methodological Guidance for Data Presentation
Q. How should complex pharmacokinetic data for (-)-Tilidine be presented in publications?
- Tables: Summarize AUC, Cmax, t1/2, and metabolic ratios (nortilidine/(-)-Tilidine) across study arms .
- Figures: Use semi-log plots for concentration-time curves and bar charts to compare genotype-specific outcomes .
- Supplementary materials: Include raw LC-MS/MS chromatograms, pharmacokinetic modeling code, and CYP genotype frequencies .
Q. Which analytical techniques are optimal for quantifying (-)-Tilidine and its metabolites?
LC-MS/MS is the gold standard due to its sensitivity and specificity:
- Sample preparation: Solid-phase extraction for plasma/urine matrices.
- Chromatography: Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile).
- Validation: Report linearity (1–1000 ng/mL), intra-day precision (<15% CV), and recovery rates (>85%) .
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